l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-
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Overview
Description
t-Butyloxycarbonylphenylalanylalanine: is a synthetic compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyloxycarbonylphenylalanylalanine typically involves the protection of the amino group of phenylalanine with a t-butyloxycarbonyl (Boc) group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of t-Butyloxycarbonylphenylalanylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: t-Butyloxycarbonylphenylalanylalanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Major Products Formed:
Deprotection: Phenylalanylalanine.
Coupling: Peptides with extended amino acid chains.
Scientific Research Applications
t-Butyloxycarbonylphenylalanylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary mechanism of action of t-Butyloxycarbonylphenylalanylalanine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation. The Boc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain.
Comparison with Similar Compounds
- t-Butyloxycarbonylglycylglycine
- t-Butyloxycarbonylleucylleucine
- t-Butyloxycarbonylvalylvaline
Comparison: t-Butyloxycarbonylphenylalanylalanine is unique due to the presence of the phenylalanine moiety, which imparts specific chemical properties and reactivity. Compared to other Boc-protected amino acids, it offers distinct advantages in terms of stability and ease of deprotection, making it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNMIZCPRNASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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